molecular formula C11H20O2 B13286920 1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde

Cat. No.: B13286920
M. Wt: 184.27 g/mol
InChI Key: UIFHVYJHEITJRN-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C11H20O2. It is a cycloheptane derivative with a hydroxypropyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde typically involves the reaction of cycloheptanone with a suitable hydroxypropylating agent under controlled conditions. One common method is the reaction of cycloheptanone with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxypropyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: 1-(2-Hydroxypropyl)cycloheptane-1-carboxylic acid.

    Reduction: 1-(2-Hydroxypropyl)cycloheptane-1-methanol.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane-1-carbaldehyde: Lacks the hydroxypropyl group, making it less soluble and potentially less reactive.

    1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde: Has a shorter hydroxyalkyl chain, which may affect its reactivity and biological interactions.

    1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cycloheptane ring, which can influence its chemical properties and reactivity.

Uniqueness

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde is unique due to its combination of a cycloheptane ring, a hydroxypropyl group, and an aldehyde functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(2-hydroxypropyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-10(13)8-11(9-12)6-4-2-3-5-7-11/h9-10,13H,2-8H2,1H3

InChI Key

UIFHVYJHEITJRN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCCCCC1)C=O)O

Origin of Product

United States

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